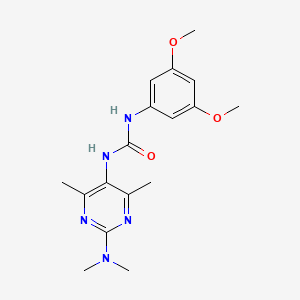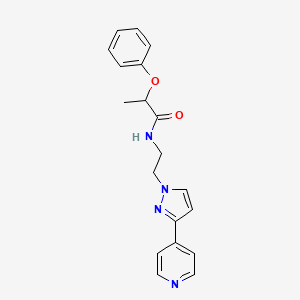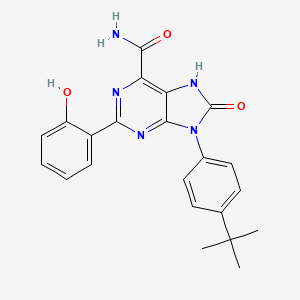![molecular formula C16H20N6O B2368672 3-((4-(bencilamino)-1-metil-1H-pirazolo[3,4-d]pirimidin-6-il)amino)propan-1-ol CAS No. 897619-16-8](/img/structure/B2368672.png)
3-((4-(bencilamino)-1-metil-1H-pirazolo[3,4-d]pirimidin-6-il)amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds that contain a pyrazolo[3,4-d]pyrimidine ring system . They are structurally similar to purines and isomeric to pteridines, which are compounds that make up nucleic and folic acids .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been described in the literature . The process involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This results in pyrazolo[3,4-d]pyrimidines with alkyl, aryl, and hetaryl substituents .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a privileged structure in medicinal chemistry due to its high potential for application .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation and cyclization . The acylation of 5-acetyl-4-aminopyrimidines is followed by cyclization by the action of NH4OAc .Aplicaciones Científicas De Investigación
- AMBMP se ha identificado como un mediador antiinflamatorio en monocitos humanos. Activa la vía canónica Wnt/β-catenina, que juega un papel crucial en las respuestas inmunitarias .
- En monocitos ingenuos, AMBMP induce la producción de citoquinas proinflamatorias (TNF, IL-6, IL-12 p40). Sin embargo, en monocitos comprometidos con TLR2, -4 y -5, suprime la producción de citoquinas .
- Los efectos antiinflamatorios del compuesto lo hacen relevante para afecciones como la lesión por isquemia/reperfusión, el shock hemorrágico y el trasplante de hígado .
- AMBMP activa los eventos de señalización Wnt, lo que lleva a la acumulación de β-catenina y la posterior supresión de la inflamación en monocitos humanos primarios comprometidos con TLR de superficie .
- Aunque no está directamente relacionado con los monocitos, un compuesto relacionado con un andamiaje similar (6-amino-N-(piperidin-4-il)-1H-pirazolo[3,4-d]pirimidina) mostró eficacia cuando se administró por vía oral en un modelo de ratón de VL .
- Los investigadores han sintetizado nuevos derivados, incluidos derivados de amino glicósidos, basados en este andamiaje .
Propiedades Antiinflamatorias
Modulación de la Señalización Wnt
Eficacia In Vivo Contra la Leishmaniasis Visceral (VL)
Descubrimiento de Fármacos Anticancerígenos
Inhibición y Silenciamiento Farmacéuticos
En resumen, AMBMP es prometedor como agente antiinflamatorio y justifica una mayor investigación en diversos contextos científicos. Sus efectos multifacéticos subrayan su posible impacto en las enfermedades relacionadas con el sistema inmunitario y el desarrollo de fármacos . 🌟
Mecanismo De Acción
Target of Action
The primary targets of this compound appear to be Toll-like receptors (TLRs) , specifically TLR-2, TLR-4, and TLR-5 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses.
Mode of Action
The compound interacts with its targets by modulating the Wnt/β-catenin signaling pathway , a crucial pathway involved in cell proliferation, differentiation, and immune response . It induces the rapid phosphorylation of NFκB p65 at Ser536 and abrogates total IκB, leading to an increase in pro-inflammatory cytokine production in naive monocytes . In tlr2, -4, and -5-engaged monocytes, the compound suppresses cytokine production .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway and the NFκB pathway . The Wnt/β-catenin pathway is involved in various cellular processes, including cell proliferation, differentiation, and immune response. The NFκB pathway is a key regulator of immune response to infection. In the context of LPS stimulation, the compound’s action leads to the phosphorylative inactivation of GSK3β at Ser9, β-catenin accumulation, and abrogation of NFκB p65 phosphorylation .
Result of Action
The compound acts as a suppressor of inflammation in surface TLR-engaged primary human monocytes . It increases the production of pro-inflammatory cytokines in naive monocytes but suppresses cytokine production in TLR2, -4, and -5-engaged monocytes .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The compound 3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol has been found to interact with various enzymes and proteins. It has been identified as a novel CDK2 inhibitor . CDK2 (Cyclin-dependent kinase 2) is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Cellular Effects
In cellular studies, 3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol has shown significant cytotoxic activities against various cell lines . It has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC 50 values in the range of 45–97 nM and 6–99 nM, respectively .
Molecular Mechanism
At the molecular level, 3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit the enzymatic activity of CDK2/cyclin A2 .
Temporal Effects in Laboratory Settings
It has been observed that this compound can induce significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .
Propiedades
IUPAC Name |
3-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-22-15-13(11-19-22)14(18-10-12-6-3-2-4-7-12)20-16(21-15)17-8-5-9-23/h2-4,6-7,11,23H,5,8-10H2,1H3,(H2,17,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLNSLVNNJNFBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677791 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)


![N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2368607.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)

